molecular formula C12H16O6 B4986668 2-(2-Methoxyphenoxy)oxane-3,4,5-triol

2-(2-Methoxyphenoxy)oxane-3,4,5-triol

Cat. No.: B4986668
M. Wt: 256.25 g/mol
InChI Key: QEAXQDMXCTTWDY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C13H18O7 It is characterized by the presence of a methoxyphenoxy group attached to an oxane ring, which is further substituted with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol typically involves the reaction of 2-methoxyphenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a glycosyl donor and an acceptor in the presence of a catalyst to facilitate the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(2-Methoxyphenoxy)oxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the enzyme tyrosinase, which is involved in melanin synthesis, thereby exhibiting skin-lightening properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)oxane-3,4,5-triol is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXQDMXCTTWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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